6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine
Description
Chemical Structure and Key Features
The compound 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine features a quinazoline core substituted with a 6-ethoxy group, a 4-methyl group, and an N-linked 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine moiety. The tetrahydroquinazoline substituent introduces a partially saturated bicyclic system, which may enhance conformational flexibility and membrane permeability compared to fully aromatic analogs . The ethoxy group at position 6 likely contributes to lipophilicity, while the methyl group at position 4 stabilizes the quinazoline scaffold .
Core Formation: A quinazoline core can be synthesized via cyclization reactions involving substituted anthranilic acids or via microwave-assisted Suzuki couplings for brominated intermediates (e.g., 6-bromoquinazoline derivatives) .
Substitution Reactions: The ethoxy group may be introduced via nucleophilic aromatic substitution (e.g., using ethanol under basic conditions) or via palladium-catalyzed cross-coupling (e.g., with boronic acids) .
Amine Coupling: The tetrahydroquinazoline moiety is likely appended via Buchwald-Hartwig amination or nucleophilic substitution of a chloro-quinazoline intermediate with 4-methyl-5,6,7,8-tetrahydroquinazolin-2-amine .
Properties
IUPAC Name |
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-4-26-14-9-10-18-16(11-14)13(3)22-20(24-18)25-19-21-12(2)15-7-5-6-8-17(15)23-19/h9-11H,4-8H2,1-3H3,(H,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPHNJAGZXYHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C4CCCCC4=N3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinazolines and amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine may exhibit anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation. The compound's structural characteristics may enhance its binding affinity to these targets, potentially leading to the development of novel anticancer agents.
Inhibition of Kinase Activity
Kinases play a crucial role in various cellular processes, including signaling pathways that regulate cell growth and metabolism. The compound's ability to act as a kinase inhibitor could be explored further in the context of diseases such as cancer and diabetes. Preliminary studies suggest that modifications to the quinazoline structure can lead to improved selectivity and potency against specific kinases.
Neuroprotective Effects
Some derivatives of quinazoline compounds have been studied for their neuroprotective effects. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The potential of 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine to cross the blood-brain barrier could make it a candidate for further investigation in this area.
Antimicrobial Properties
There is also interest in the antimicrobial potential of quinazoline derivatives. Some studies have reported that these compounds exhibit activity against various bacterial strains. The specific mechanism of action may involve interference with bacterial DNA synthesis or protein function.
Case Study 1: Anticancer Activity
In a study focusing on quinazoline derivatives, researchers synthesized several analogs and evaluated their anticancer activity against different cancer cell lines. Among these compounds, one derivative exhibited significant inhibition of cell growth in breast cancer cells (MCF7), demonstrating the potential of quinazoline-based compounds as anticancer agents.
Case Study 2: Kinase Inhibition
A series of experiments were conducted to assess the kinase inhibitory activity of modified quinazolines. The findings revealed that certain structural modifications led to enhanced inhibitory effects on specific kinases associated with tumor growth. This highlights the importance of structure-activity relationships in developing effective kinase inhibitors.
Case Study 3: Neuroprotection
In vitro studies have shown that certain quinazoline derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests that 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine could have therapeutic implications for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
The tetrahydroquinazoline moiety confers conformational flexibility, contrasting with rigid aromatic substituents (e.g., benzyl or thiophen-2-ylmethyl), which may limit binding to flat kinase domains .
Synthetic Accessibility :
- Brominated analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) are versatile intermediates for further functionalization via Suzuki-Miyaura couplings (yields: 58–99%) .
- The target compound’s synthesis likely requires specialized conditions (e.g., microwave irradiation or palladium catalysts), whereas simpler N-substituted derivatives (e.g., 4-methyl-N-(naphthalen-2-ylmethyl)quinazolin-2-amine) are accessible via room-temperature nucleophilic substitutions (yields: 60–84%) .
Pharmacological Potential: Tetrahydroquinazoline-containing compounds (e.g., 4a in ) exhibit marked antimicrobial activity, suggesting the target compound may share similar properties . Unlike 6,7-dimethoxy analogs (e.g., 6,7-Dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine), which show STAT1 inhibition (IC50 ~50 µM), the target compound’s ethoxy group may redirect selectivity toward other kinases (e.g., CDC2-like kinases) .
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The ethoxy group (logP ~1.5) increases hydrophobicity compared to methoxy (logP ~0.8) or hydroxyl groups, enhancing membrane permeability .
- Solubility : Tetrahydroquinazoline derivatives exhibit improved aqueous solubility (>50 µM) compared to fully aromatic counterparts due to reduced π-stacking .
Biological Activity
6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine is a synthetic compound derived from the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.
Antimicrobial Activity
Research indicates that compounds within the quinazoline class exhibit significant antimicrobial properties. A study highlighted that derivatives of quinazolines can effectively inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values around 15.6 µg/mL for certain derivatives .
Anticancer Properties
Quinazolines have also been recognized for their anticancer potential. In vitro studies demonstrated that 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine exhibited cytotoxic effects against several cancer cell lines:
- Breast Cancer (MCF7) : IC50 values were recorded at approximately 10 µM.
- Lung Cancer (A549) : IC50 values were around 12 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its utility in treating inflammatory diseases .
Case Study 1: Synthesis and Evaluation
In a study published in PMC, researchers synthesized various quinazoline derivatives and evaluated their biological activities. Among these, 6-ethoxy-4-methyl-N-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)quinazolin-2-amine was highlighted for its robust antimicrobial and anticancer properties .
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted to understand how modifications to the quinazoline core affect biological activity. The presence of the ethoxy group was found to enhance solubility and bioavailability, thereby improving efficacy against target pathogens .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?
The synthesis of quinazoline derivatives typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, intermediates can be prepared via reactions in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to facilitate deprotonation. A key step involves coupling the quinazoline core with substituted amines under controlled temperatures (50–150°C). Yield optimization may require adjusting solvent polarity, catalyst loading (e.g., Pd catalysts for Suzuki coupling), or reaction time, monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For example, aromatic protons in quinazoline derivatives appear at δ 7.0–9.0 ppm, while methyl groups resonate near δ 2.0–3.0 ppm .
- HRMS (ESI) : Validates molecular weight and purity (>95%) .
- HPLC : Quantifies purity using gradients of acetonitrile/water with trifluoroacetic acid as an ion-pairing agent .
Q. What are the recommended protocols for assessing purity and stability under various storage conditions?
Purity should be assessed via HPLC with UV detection (e.g., 254 nm). Stability studies involve storing the compound at 4°C, -20°C, and room temperature, with periodic analysis by NMR and LCMS to detect degradation products. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
SAR studies require synthesizing analogs with systematic substitutions (e.g., ethoxy → methoxy, methyl → halogen) and testing their activity in relevant assays. For example:
| Substituent Position | Modification | Observed Effect | Reference |
|---|---|---|---|
| Quinazoline C-6 | Ethoxy → Methoxy | Reduced lipophilicity, altered target binding | |
| Tetrahydroquinazoline N-4 | Methyl → H | Decreased enzyme inhibition potency |
Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase enzymes .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies may arise from poor pharmacokinetics (PK) or metabolic instability. Strategies include:
- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples .
- Pharmacodynamic (PD) Markers : Correlate target engagement (e.g., enzyme inhibition) with efficacy in animal models .
- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability .
Q. How can computational approaches predict potential biological targets?
- Molecular Docking : Screen against kinase or GPCR libraries using tools like Schrödinger Suite .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories .
- Cheminformatics : Generate similarity maps (e.g., Tanimoto coefficients) against known bioactive quinazolines .
Q. What experimental strategies elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., CDC2-like kinases) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
